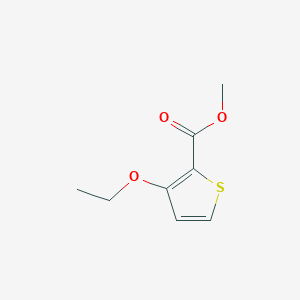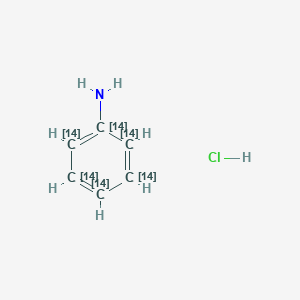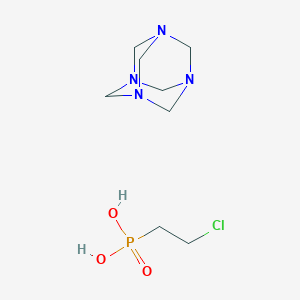
H-Glu-Glu-Asp-OH
Overview
Description
H-Glu-Glu-Asp-OH, also known as EGED, is a tetrapeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Hydrogen-Bond Structures in Proteins
Carboxylic groups (COOH) of Asp and Glu side chains function as key components in enzymatic reactions. A study explored the correlation between hydrogen-bond structures and C=O stretching frequencies of COOH groups, providing insights for interpreting infrared bands of carboxylic groups in proteins (Takei, Takahashi, & Noguchi, 2008).
Solid-Phase Synthesis in Nucleopeptide Fragments
The solid-phase synthesis of the nucleopeptide fragment H-Asp-Ser[pAAGTAAGCC]-Glu-OH from the nucleoprotein of Bacillus Subtilis phage ø29 was achieved using a phosphite triester approach. This represents a significant advancement in nucleopeptide synthesis (Dreef‐Tromp et al., 1992).
Synthesis and Activity of Glutathione Analogues
Research on new GSH analogues such as H-Glo(-Ser-Gly-OH)-OH and H-Glo(-Asp-Gly-OH)-OH, which replace the central cysteine with serine or aspartic acid, has been conducted. These studies provide insights into the synthesis and potential activities of novel glutathione analogues (Cacciatore et al., 2003).
Effects on Intestinal Barrier Function and Energy Metabolism
Glutamic acid (Glu) and aspartic acid (Asp) have been found to ameliorate intestinal damage in piglets challenged with hydrogen peroxide, suggesting their roles in supporting intestinal barrier function and energy metabolism (Chen et al., 2021).
Enhancement of Cytoskeletal and Nuclear Matrix Protein Expression
The tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to stimulate the expression of cytoskeletal and nuclear matrix proteins in cultured mouse embryonic fibroblasts. This finding is crucial for understanding its cardioprotective activity (Khavinson et al., 2012).
Fluorescence Detection of Asp and Glu
A study on a supramolecular binary ensemble based on an imidazolium-modified cationic dansyl derivative and an anionic surfactant (SDS) assembly demonstrated its effectiveness in the selective fluorescence detection of Asp and Glu in aqueous solutions (Zhang, Cao, & Ding, 2017).
Mechanism of Action
Mode of Action
It’s known that peptides can interact with various targets in the body, including receptors and enzymes, to exert their effects . They can also influence protein-protein interactions .
Biochemical Pathways
For instance, some peptides are known to be involved in the regulation of metabolic processes, antioxidant defense processes, and the synthesis of certain hormones .
Pharmacokinetics
They are often rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Peptides can exert a wide range of biological effects, depending on their specific targets and modes of action .
Safety and Hazards
Future Directions
Future research could focus on the potential roles of “H-Glu-Glu-Asp-OH” in biological, biotechnological, and industrial applications. For instance, the glutathione metabolite γ-Glutamyl-Glutamate could exert excitatory effects by activating neuronal NMDA receptors when glutathione (GSH) production is enhanced .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRYVLERDYDBI-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)






